Hachimycin
Description
Structure
2D Structure
Properties
CAS No. |
1394-02-1 |
|---|---|
Molecular Formula |
C116H168N4O36 |
Molecular Weight |
2194.6 g/mol |
IUPAC Name |
(19E,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,37-hexahydroxy-18-methyl-13,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;(19Z,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,9,11,37-hexahydroxy-18-methyl-13,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |
InChI |
InChI=1S/2C58H84N2O18/c1-35-17-14-12-10-8-6-4-5-7-9-11-13-15-20-46(76-57-54(71)52(60)53(70)37(3)75-57)32-49-51(56(72)73)48(68)34-58(74,78-49)33-45(66)29-44(65)28-43(64)27-40(61)18-16-19-41(62)31-50(69)77-55(35)36(2)21-26-42(63)30-47(67)38-22-24-39(59)25-23-38;1-35-17-14-12-10-8-6-4-5-7-9-11-13-15-20-46(76-57-54(71)52(60)53(70)37(3)75-57)32-49-51(56(72)73)48(68)34-58(74,78-49)33-45(66)28-41(62)19-16-18-40(61)27-43(64)29-44(65)31-50(69)77-55(35)36(2)21-26-42(63)30-47(67)38-22-24-39(59)25-23-38/h4-15,17,20,22-25,35-37,40,42-46,48-49,51-55,57,61,63-66,68,70-71,74H,16,18-19,21,26-34,59-60H2,1-3H3,(H,72,73);4-15,17,20,22-25,35-37,40-43,45-46,48-49,51-55,57,61-64,66,68,70-71,74H,16,18-19,21,26-34,59-60H2,1-3H3,(H,72,73)/b5-4+,8-6+,9-7+,12-10+,13-11+,17-14+,20-15+;5-4+,8-6+,9-7+,12-10+,13-11+,17-14-,20-15+/t35?,36?,37-,40?,42?,43?,44?,45?,46?,48?,49?,51?,52+,53-,54+,55?,57+,58?;35?,36?,37-,40?,41?,42?,43?,45?,46?,48?,49?,51?,52+,53-,54+,55?,57+,58?/m11/s1 |
InChI Key |
RZWQQZWPVPHLSY-NCZWHYCESA-N |
SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CCCC(=O)CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O.CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CCCC(CC(CC(=O)CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC\2CC3C(C(CC(O3)(CC(CC(CCCC(CC(CC(=O)CC(=O)OC(C(/C=C/C=C/C=C/C=C/C=C/C=C/C=C2)C)C(C)CCC(CC(=O)C4=CC=C(C=C4)N)O)O)O)O)O)O)O)C(=O)O)O)N)O.C[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC\2CC3C(C(CC(O3)(CC(CC(CC(CC(CCCC(=O)CC(=O)OC(C(/C=C/C=C/C=C/C=C/C=C/C=C/C=C2)C)C(C)CCC(CC(=O)C4=CC=C(C=C4)N)O)O)O)O)O)O)O)C(=O)O)O)N)O |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CCCC(=O)CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O.CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CCCC(CC(CC(=O)CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O |
Synonyms |
hachimycin Nipotracin trichomycin Tricomicin |
Origin of Product |
United States |
Biosynthesis and Fermentation of Hachimycin
Elucidation of the Hachimycin Biosynthetic Pathway
The core macrolactone structure of polyene macrolides, including this compound, is assembled through a series of condensation reactions involving specific starter and extender units. oup.comwikipedia.org The complexity of these pathways is reflected in the large gene clusters responsible for their production. ucd.ieasm.orgresearchgate.net
Identification and Characterization of Polyketide Synthase (PKS) Genes in this compound Production
While specific gene names for this compound's PKS have not been extensively detailed in public literature, the biosynthesis of polyene macrolides like this compound is universally attributed to large polyketide synthase (PKS) gene clusters found in Streptomyces species. nih.govucd.ieasm.orgresearchgate.netasm.orgresearchgate.net These gene clusters are typically extensive, often spanning tens of kilobases, and encode the modular PKS proteins essential for constructing the polyketide backbone. ucd.ieasm.orgresearchgate.netasm.orgresearchgate.netd-nb.info
Roles of Type I and Type II Polyketide Synthase Systems in this compound Formation
Polyene macrolides, including this compound, are predominantly synthesized by modular Type I Polyketide Synthases (PKSs). researchgate.netoup.comresearchgate.netresearchgate.netmdpi.comsciepublish.comcore.ac.uk Type I PKSs are large, multifunctional enzyme complexes that operate in a non-iterative fashion, meaning each enzymatic module typically performs a single cycle of chain elongation and modification before passing the growing polyketide chain to the next module. wikipedia.orgresearchgate.netmdpi.comsciepublish.compnas.orgscilit.com
Each module within a Type I PKS typically contains several catalytic domains:
Ketosynthase (KS): Catalyzes the decarboxylative condensation of an extender unit with the growing polyketide chain. oup.comwikipedia.orgmdpi.compnas.org
Acyltransferase (AT): Selects and loads the appropriate starter and extender units (e.g., malonyl-CoA, methylmalonyl-CoA) onto the acyl carrier protein. oup.comwikipedia.orgmdpi.compnas.org
Acyl Carrier Protein (ACP): Covalently binds the growing polyketide chain via a phosphopantetheine arm. oup.comwikipedia.orgmdpi.compnas.org
Reductive Domains (KR, DH, ER): Depending on the desired chemical structure, modules may also contain a Ketoreductase (KR) for reducing a β-keto group to a β-hydroxyl, a Dehydratase (DH) for removing water to form a double bond, and an Enoylreductase (ER) for reducing the double bond to a saturated carbon. nih.govoup.comwikipedia.orgmdpi.compnas.org
The initial building blocks for polyene macrolides commonly include acetyl-CoA or propionyl-CoA as starter units, and malonyl-CoA or methylmalonyl-CoA as extender units. annualreviews.orgoup.comwikipedia.orgmdpi.comscilit.commdpi.com Some heptaene polyenes, such as trichomycin (this compound), are noted to contain an aromatic p-aminoacetophenone moiety, suggesting specific starter unit incorporation or distinct tailoring steps for this part of the molecule. annualreviews.org
In contrast, Type II PKS systems are characterized by discrete, iteratively acting enzymes that primarily synthesize aromatic polyketides. wikipedia.orgsciepublish.compnas.orgnih.govmdpi.commdpi.com While the primary backbone of this compound is formed by a Type I PKS, the presence of an aromatic component might suggest the involvement of specific tailoring enzymes that derive precursors or modify the polyketide in a manner reminiscent of aromatic polyketide biosynthesis.
Table 1: Key Polyketide Synthase (PKS) Domains and Their General Roles in Type I PKS Systems nih.govoup.comwikipedia.orgmdpi.compnas.org
| Domain | Abbreviation | Role in Polyketide Biosynthesis |
| Ketosynthase | KS | Catalyzes C-C bond formation via decarboxylative condensation. |
| Acyltransferase | AT | Selects and loads acyl-CoA substrates (starter and extender units) onto ACP. |
| Acyl Carrier Protein | ACP | Carries the growing polyketide chain. |
| Ketoreductase | KR | Reduces β-keto groups to β-hydroxyl groups. |
| Dehydratase | DH | Dehydrates β-hydroxyl groups to α,β-unsaturated acyl groups. |
| Enoylreductase | ER | Reduces α,β-unsaturated acyl groups to saturated acyl groups. |
| Thioesterase | TE | Catalyzes the release and cyclization of the completed polyketide chain. |
Enzymatic Steps and Post-Polyketide Synthase Modifications in this compound Biosynthesis
Following the assembly of the macrolactone core by the PKS machinery, a series of enzymatic steps, known as post-PKS modifications, further functionalize the molecule to yield the mature this compound. researchgate.netoup.comwikipedia.orgasm.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netplos.orgntnu.no These modifications are crucial for the compound's biological activity and structural diversity.
Common post-PKS modifications observed in polyene macrolide biosynthesis include:
Oxidations: Often catalyzed by cytochrome P450 enzymes, these reactions can introduce hydroxyl groups at specific positions or convert methyl branches into carboxyl groups. researchgate.netoup.comucd.ieasm.orgresearchgate.netresearchgate.netplos.org The formation of a carboxyl group from a methyl branch is a characteristic feature of many polyene macrolides. oup.comucd.ieresearchgate.net
Glycosylations: The attachment of amino sugar moieties, typically mycosamine, via glycosyltransferases, is a common and important modification. annualreviews.orgresearchgate.netoup.comucd.ieasm.orgresearchgate.netcore.ac.ukmdpi.comresearchgate.netplos.org this compound is known to contain mycosamine. core.ac.uk These sugar modifications can significantly impact the compound's solubility, toxicity, and antifungal activity. researchgate.netplos.org
Epoxidations: The introduction of epoxy groups can also occur, contributing to the structural complexity. researchgate.netucd.ieasm.org
The final polyketide scaffold is typically released from the PKS complex by a terminal thioesterase (TE) domain, which often facilitates the cyclization of the linear polyketide chain into the macrocyclic lactone ring. nih.govwikipedia.org
Transcriptional and Post-Transcriptional Regulatory Mechanisms of this compound Biosynthetic Gene Clusters
The biosynthesis of secondary metabolites like this compound in Streptomyces is under stringent and complex regulatory control. nih.govd-nb.infofrontiersin.org These regulatory networks ensure that antibiotic production is coordinated with the organism's growth phase and environmental conditions.
Key regulatory mechanisms include:
Global (Pleiotropic) Regulators: These regulators control numerous genes across the chromosome, orchestrating major cellular events such as morphological differentiation and secondary metabolite production. nih.govd-nb.infofrontiersin.org
Pathway-Specific Regulators (Cluster-Situated Regulators): Located within or near the biosynthetic gene cluster (BGC), these regulators directly control the expression of genes involved in the specific pathway. nih.govd-nb.infofrontiersin.orgresearchgate.net For instance, some polyene macrolide gene clusters, such as that for reedsmycin, contain multi-gene regulatory systems with both negative (e.g., XRE family regulator RdmA) and positive (e.g., PAS/LuxR family regulator RdmF) transcriptional regulators. scilit.com
Transcriptional Activators: Proteins like Streptomyces antibiotic regulatory proteins (SARPs) and LAL family regulators (e.g., NysRI, AveR) are known to activate the expression of Type I PKS genes, thereby promoting polyketide synthesis. d-nb.infofrontiersin.org
Environmental and Nutritional Stimuli: The expression of biosynthetic genes is modulated by factors such as nutrient availability (carbon and nitrogen sources), quorum-sensing signals, and other environmental cues. nih.govd-nb.info
Genetic Engineering and Synthetic Biology Approaches for this compound Biosynthesis Optimization
Genetic engineering and synthetic biology offer powerful tools to manipulate the biosynthetic pathways of polyene macrolides, including this compound, with the goal of enhancing production, generating novel analogs, or improving their pharmacological properties (e.g., reduced toxicity, increased solubility). researchgate.netucd.ieasm.orgasm.orgd-nb.infosciepublish.comscilit.complos.orgfrontiersin.orgresearchgate.netresearchgate.netasm.orgnih.gov
Common strategies applied to polyene macrolide biosynthesis include:
PKS Engineering: Modifying the PKS genes themselves, such as altering the substrate specificity of acyltransferase (AT) domains or the reductive activities of ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains, can lead to the production of new-to-nature polyketides with altered structures. nih.govoup.comwikipedia.orgasm.orgpnas.orgscilit.commdpi.comresearchgate.net
Tailoring Enzyme Manipulation: Engineering post-PKS enzymes, such as cytochrome P450 hydroxylases and glycosyltransferases, can introduce new modifications or alter existing ones, leading to derivatives with improved properties like enhanced water solubility or reduced hemolytic activity. researchgate.netasm.orgresearchgate.netplos.orgresearchgate.net
Regulatory Gene Engineering: Overexpression of positive regulatory genes or inactivation of repressors within the biosynthetic gene cluster or global regulatory networks can significantly boost the production yield of the desired polyketide. scilit.comfrontiersin.orgresearchgate.netresearchgate.net This approach can also be used to activate "cryptic" or silent gene clusters that are not expressed under normal laboratory conditions. frontiersin.org
Precursor Engineering: Strategies to increase the availability of specific starter or extender units, or to relieve feedback inhibition, can enhance metabolic flux towards polyketide synthesis. sciepublish.com
Heterologous Expression: Transferring the entire biosynthetic gene cluster into a more amenable host organism (a "chassis host") can facilitate easier manipulation and higher production yields. sciepublish.comresearchgate.net
These approaches aim to create this compound derivatives with a more favorable therapeutic index, addressing challenges such as toxicity that can limit the clinical application of some polyene macrolides. researchgate.netucd.ieasm.orgasm.orgresearchgate.netplos.orgntnu.noresearchgate.net
Fermentation Process Optimization for Enhanced this compound Production
Optimizing the fermentation process is critical for achieving high yields of this compound and other polyene macrolides in industrial production. nih.govnih.govdcu.ieimb.com.cntandfonline.comdcu.ienih.govjst.go.jp Streptomyces strains are widely utilized for large-scale fermentation of secondary metabolites. nih.gov
Key parameters and strategies for fermentation optimization include:
Nutrient Sources: Careful selection and feeding strategies for carbon and nitrogen sources are essential. Glucose and starch are common carbon sources, and slow feeding of carbon sources can help bypass carbon catabolite repression, leading to higher antibiotic yields. annualreviews.orgnih.govdcu.ie
Environmental Conditions: Precise control of parameters such as temperature, pH, dissolved oxygen levels, and stirring speed is crucial. nih.govtandfonline.comnih.gov For example, high phosphate (B84403) concentrations can inhibit polyene macrolide synthesis, necessitating phosphate-limiting conditions for optimal industrial production. dcu.ie
Precursor Supplementation: Supplementation of the culture medium with specific precursors or differential metabolites can significantly enhance the production titer. For example, in Amphotericin B production by Streptomyces nodosus, the addition of isopropanol, alanine, pyruvate, and nicotinamide (B372718) at specific time points increased the yield. nih.gov
Statistical Optimization Methods: Advanced statistical tools like Response Surface Methodology (RSM) and D-optimal design are frequently employed to identify optimal combinations of fermentation parameters, leading to improved yields. tandfonline.comnih.gov These methods allow for the efficient exploration of multi-factor interactions.
Bioreactor Design and Operation: The design of bioreactors and the implementation of fed-batch or continuous fermentation strategies can further optimize production by maintaining optimal nutrient levels and environmental conditions throughout the fermentation run. nih.govnih.gov
Table 2: Examples of Fermentation Parameters and Their Impact on Polyene Macrolide Production nih.govdcu.ietandfonline.comdcu.ie
| Parameter | Impact on Production (General Polyenes) | Optimization Strategy |
| Carbon Source (e.g., Glucose) | Essential for growth and biosynthesis. | Slow feeding to avoid catabolite repression. |
| Nitrogen Source | Crucial for biomass and metabolite synthesis. | Optimized type and concentration. |
| Phosphate Concentration | High levels can inhibit polyene synthesis. | Maintain phosphate-limiting conditions. |
| Temperature | Affects enzyme activity and growth rate. | Specific optimal range (e.g., 28-30°C for Streptomyces). |
| pH | Influences enzyme activity and nutrient uptake. | Maintain optimal pH range (e.g., 6.4-6.8). |
| Agitation/Aeration | Ensures nutrient distribution and oxygen supply. | Optimized stirring speed for adequate oxygen transfer. |
| Precursor Supplementation | Can boost specific pathway flux. | Timed addition of key precursors (e.g., amino acids, short-chain fatty acids). |
Advanced Strategies for Fermentation Medium Design and Component Evaluation
Optimizing the fermentation medium is a critical step to maximize the yield of secondary metabolites like this compound. The quantity and quality of available nutrients directly influence microbial growth and metabolic activity. frontiersin.orgnih.gov Advanced strategies for medium design move beyond classical "one-factor-at-a-time" (OFAT) approaches to incorporate modern statistical and mathematical techniques. frontiersin.orgnih.govnih.gov These include Response Surface Methodology (RSM), Artificial Neural Networks (ANN), and Genetic Algorithms (GA), which allow for the evaluation of multiple factors and their interactions simultaneously, leading to more efficient optimization and reduced experimental time. frontiersin.orgnih.govnih.gov
Key components of a fermentation medium typically include carbon sources, nitrogen sources, and various trace elements. Carbon sources provide the carbon skeleton for cell growth and product synthesis, as well as the necessary energy. Nitrogen sources are crucial for protein and nucleic acid synthesis. mdpi.com For Streptomyces species, common carbon sources can include glycerol, while nitrogen sources might involve soybean meal or peptone. frontiersin.orgnih.gov Phosphate is another essential element for microbial metabolism, required for phospholipids (B1166683) in cell membranes and nucleic acids. However, the concentration of phosphate must be carefully managed, as excessive levels can sometimes repress the production of secondary metabolites in certain cultures. mdpi.comnih.govmdpi.com
While specific optimized medium compositions for this compound are not extensively detailed in publicly available research, general principles for Streptomyces apply. For instance, studies on other Streptomyces strains producing antifungal compounds have shown that supplementing components like xylose, sorbitol, hydroxyl proline, glycerol, and peptone can significantly enhance yields. nih.gov The goal of medium optimization is not only to increase productivity but also to reduce production costs by potentially replacing expensive components with more economical alternatives. frontiersin.org
An illustrative example of medium component optimization for a Streptomyces species (though not S. hachijoensis) might involve the following considerations:
Table 1: Illustrative Medium Component Considerations for Streptomyces Fermentation (Intended as an interactive data table)
| Component Type | Example Sources | Role in Fermentation | Potential Impact on Yield |
| Carbon Source | Glucose, Sucrose, Glycerol | Primary energy and carbon backbone for biosynthesis | Influences biomass and product formation; excess can lead to catabolite repression. |
| Nitrogen Source | Yeast Extract, Peptone, Soybean Flour, Ammonium Sulphate | Amino acids, nucleic acids, and other nitrogenous compounds | Crucial for cell growth and enzyme synthesis; specific forms can affect secondary metabolism. |
| Phosphate | KH₂PO₄, K₂HPO₄ | DNA, RNA, ATP, phospholipids | Essential, but high concentrations can repress secondary metabolite production in some Streptomyces. |
| Trace Elements | FeSO₄, MgSO₄, CaCO₃ | Cofactors for enzymes, structural components, pH buffering | Required in small amounts; deficiencies or excesses can inhibit growth and production. |
Bioreactor Parameter Control and Kinetic Studies for this compound Yield Maximization
Effective bioreactor operation is paramount for maximizing this compound yield, requiring precise control over various biophysical parameters. These parameters, including temperature, pH, agitation speed, aeration, and dissolved oxygen (DO) levels, significantly influence the physiological response, morphological differentiation, and metabolite secretion of Streptomyces species. mdpi.comnih.gov
Temperature: Most microbial fermentations have an optimal temperature range for growth and secondary metabolite production. Deviations can lead to slower metabolism or reduced cell viability. utm.my
pH: The pH of the culture medium is critical, as it affects enzyme activity, nutrient solubility, and microbial growth. For Streptomyces, maintaining an optimal pH is essential, and pH control systems often involve the addition of acids or bases, or CO₂/air sparging. mdpi.comutm.my Studies on other Streptomyces species producing antibiotics have shown that pH manipulation can influence the production rates of extracellular metabolites. nih.govresearchgate.net
Agitation and Aeration: Streptomyces are typically aerobic organisms, making oxygen transfer a critical parameter. Agitation ensures homogeneous mixing of nutrients and cells, while aeration provides the necessary oxygen. Hydrodynamic forces, including shear stress from agitation, can impact Streptomyces morphology (e.g., pellet formation versus dispersed mycelia), which in turn affects oxygen and nutrient transfer and, consequently, antibiotic production. mdpi.comnih.govjmb.or.kr Optimizing agitation speed and aeration rate is crucial to balance oxygen supply with minimizing shear stress. mdpi.comnih.gov
Dissolved Oxygen (DO): Maintaining adequate DO levels is vital for the metabolic activity of aerobic Streptomyces. The balance of nutrients and oxygen availability strongly influences growth rate, induction of secondary metabolism, and maximum metabolite concentrations. mdpi.com
Kinetic studies are integral to understanding the dynamics of biomass growth, substrate consumption, and this compound formation over time. These studies help elucidate the production phase and predict product behavior, which is crucial for process scale-up. utm.my Kinetic models can describe how factors like substrate concentration, product inhibition, and cell density evolve during fermentation. While specific kinetic data for this compound production is not widely reported, general kinetic principles applied to other Streptomyces fermentations involve monitoring changes in enzyme activity, total sugars, biomass production, and pH over time. For instance, the degradation kinetics of clavulanic acid, another Streptomyces-derived antibiotic, have been studied to optimize fermentation and downstream processes, revealing the impact of pH and temperature on its stability. researchgate.net
Table 2: General Bioreactor Parameters for Streptomyces Fermentation (Intended as an interactive data table)
| Parameter | Typical Range for Streptomyces | Importance | Control Mechanism |
| Temperature | 25-35 °C | Affects enzyme activity, growth rate, and metabolic pathways. | Temperature control unit (TCU), water jacket. utm.my |
| pH | 6.0-7.5 | Influences nutrient solubility, enzyme function, and metabolite stability. | Acid/base addition, CO₂/air sparging. utm.my |
| Agitation Speed | Varies (e.g., 150-250 rpm) | Ensures mixing, nutrient distribution, and oxygen transfer; impacts shear stress. | Impeller design, motor speed control. mdpi.commdpi.com |
| Aeration Rate | Varies (e.g., 0.5-2 vvm) | Supplies oxygen for aerobic metabolism. | Air/oxygen sparging, flow controllers. mdpi.com |
| Dissolved Oxygen (DO) | >20% saturation | Critical for cell respiration and secondary metabolite biosynthesis. | Controlled by aeration and agitation; monitored by DO probes. mdpi.com |
Metabolic Flux Analysis in this compound-Producing Microorganisms
Metabolic Flux Analysis (MFA) is a powerful fluxomics technique used to quantify intracellular metabolic fluxes, providing a comprehensive understanding of a cell's central metabolism. jmb.or.kr For this compound-producing Streptomyces hachijoensis, MFA can offer insights into how metabolic pathways are regulated and how they can be manipulated to enhance antibiotic production. jmb.or.krdrugbank.com
The core of MFA involves feeding cells isotopically labeled substrates, such as ¹³C-labeled glucose, and then measuring the patterns of isotope incorporation in downstream metabolites using techniques like mass spectrometry. jmb.or.krdrugbank.com This data, combined with measurements of extracellular nutrient uptake and product excretion rates, is integrated into computational models of the intracellular metabolic network to reconstruct detailed flux maps. jmb.or.krdrugbank.com These maps depict the flow of carbon and energy through various biochemical pathways, analogous to a "traffic report" of cellular metabolism. drugbank.com
The genetic robustness and metabolic plasticity observed in Streptomyces genomes, often characterized by gene expansion events in central metabolism, contribute to their ability to produce a wide array of specialized metabolites. nih.gov MFA provides a functional readout of the global impact of perturbations on cell metabolism, enabling researchers to manipulate metabolic nodes to enhance production rates in industrial host organisms. drugbank.com
Table 3: Key Metabolic Nodes and Their Relevance in Streptomyces Antibiotic Biosynthesis (Illustrative, based on general Streptomyces MFA findings; Intended as an interactive data table)
| Metabolic Node | Pathway Involvement | Potential Impact on Antibiotic Biosynthesis |
| Glucose 6-phosphate | Glycolysis, Pentose Phosphate Pathway (PPP) | Central entry point for carbon; affects precursor supply for polyketides. nih.govresearchgate.net |
| 3-Phosphoglycerate | Glycolysis, Serine biosynthesis | Precursor for amino acids and other building blocks. nih.govresearchgate.net |
| Phosphoenolpyruvate | Glycolysis, Shikimate pathway | Precursor for aromatic compounds, including some polyketide components. nih.govresearchgate.net |
| Pyruvate | Glycolysis, TCA cycle entry | Key intermediate for acetyl-CoA (polyketide extender units) and amino acids. nih.govresearchgate.net |
| Oxaloacetate | TCA cycle, Aspartate biosynthesis | Important for amino acid synthesis and anaplerotic reactions. nih.govresearchgate.net |
Molecular and Cellular Mechanisms of Action of Hachimycin
Hachimycin Interaction with Biological Membranes
This compound, as a polyene macrolide, exerts a significant portion of its antimicrobial activity through its interaction with biological membranes. This interaction is crucial for its antifungal and antiprotozoal properties.
Polyene macrolides, including this compound, are known to associate with sterols present in the cell membranes of susceptible organisms. In fungi, this critical sterol is ergosterol (B1671047), which is essential for maintaining membrane integrity. The interaction of polyenes with these sterols forms complexes that disrupt the membrane structure.
Biophysical studies are instrumental in elucidating the nature of drug-membrane interactions, examining aspects such as drug partitioning into membranes, their precise location within lipid bilayers, and their influence on the biophysical parameters of the membrane. While specific detailed biophysical studies solely on this compound's effects on lipid dynamics are not extensively documented in the provided literature, the general mechanism of polyenes implies that their interaction with membrane sterols inherently alters the dynamic properties of the lipid bilayer. For instance, studies on other antimicrobial peptides have demonstrated that interactions with membranes can lead to considerable disruptions in lipid packing arrangements and a decrease in lipid lateral diffusion. These changes in lipid dynamics are a direct consequence of the drug's integration or association with the membrane components.
A hallmark of polyene antifungal drugs, including this compound, is their ability to increase the permeability of the cell membrane, ultimately leading to cell death. This effect is mediated by the binding of this compound to sterols within the cell membrane, which compromises the membrane's structural integrity. The formation of these drug-sterol complexes creates pores or channels in the membrane, resulting in the leakage of essential intracellular metabolites, ions, and other vital cellular components. This uncontrolled efflux of cellular contents is a primary mechanism by which this compound exerts its fungicidal and antiprotozoal effects.
As a polyene, this compound's primary target on biological membranes is sterols, particularly ergosterol in fungal cell membranes. Ergosterol plays a vital role in maintaining the structural integrity and function of fungal membranes. The interaction between this compound and ergosterol is considered a specific lipid-binding event that directly leads to the observed alterations in membrane permeability and integrity.
While the interaction with ergosterol is well-established for polyenes, explicit details regarding specific protein binding sites for this compound on membranes are not prominently featured in the available research. However, it is recognized in membrane biology that specific lipid-binding sites can exist on membrane proteins, influencing their function and potentially serving as targets for various compounds. The precise molecular architecture of this compound's interaction with the membrane, beyond sterol binding, would require further detailed structural and biochemical investigations.
This compound-Induced Alterations in Membrane Permeability and Integrity
Intracellular Molecular Targeting by this compound
Beyond its well-documented membrane-disrupting activity, this compound has also been implicated in intracellular molecular targeting, specifically affecting protein synthesis.
Based on the available scientific literature, there is no direct evidence or detailed research findings specifically linking this compound to the inhibition of nucleic acid synthesis (DNA or RNA) or affecting their structural integrity. Antibiotics that target nucleic acid synthesis typically do so by inhibiting enzymes like DNA polymerase, DNA helicase, or RNA polymerase, as seen with quinolones and rifamycins. However, such a mechanism has not been reported for this compound in the provided sources.
This compound-Induced Reactive Oxygen Species Generation and Associated Cellular Damage Pathways
While the primary mechanism of this compound, like other polyene antibiotics, involves direct membrane disruption, the generation of reactive oxygen species (ROS) and subsequent oxidative damage is a recognized cellular damage pathway associated with some polyene antifungals. For instance, Amphotericin B is known to induce oxidative damage by forming free radicals and cause oxidative stress within the fungal cell wikipedia.orgfrontiersin.org. Similarly, Nystatin (B1677061) impacts cell membrane potential and transport through lipid peroxidation, where its conjugated double bonds can steal electron density from ergosterol in fungal cell membranes, altering the hydrophilicity of membrane channels and contributing to K+ leakage and rapid cell death wikipedia.org. Nystatin also induces oxidative stress within the fungal cell fishersci.ca.
Reactive oxygen species, including superoxide (B77818) (O2•−), hydrogen peroxide (H2O2), and hydroxyl radicals (•OH), are highly reactive chemicals that can cause extensive cellular damage thegoodscentscompany.comnih.govwikipedia.orgmdpi.com. When produced in excess or when cellular antioxidant defenses are overwhelmed, ROS lead to oxidative stress thegoodscentscompany.comnih.govmdpi.com. This oxidative stress can result in damage to crucial cellular macromolecules, including lipids, proteins, and DNA thegoodscentscompany.comnih.govwikipedia.orgmdpi.comnih.govnih.govnih.gov. Lipid peroxidation, a process where ROS attack and degrade membrane lipids, is a significant pathway of cellular damage, further compromising membrane integrity and function wikipedia.orgthegoodscentscompany.com. While these mechanisms are well-documented for certain polyenes and general antibiotic action, direct experimental evidence explicitly detailing this compound's specific role in inducing ROS generation and the precise associated cellular damage pathways is not extensively detailed in the provided research findings. However, given its structural classification as a polyene macrolide, analogous effects related to oxidative stress could be hypothesized.
Comparative Mechanistic Analysis of this compound with Other Polyene Antibiotics
This compound shares a core mechanistic principle with other polyene antibiotics, such as Amphotericin B and Nystatin: their primary antifungal action is mediated by binding to ergosterol in the fungal cell membrane metabolomicsworkbench.orgebsco.comderangedphysiology.comdrugbank.commhmedical.comchem960.comwikidoc.org. This selective binding to ergosterol, rather than cholesterol (the predominant sterol in mammalian cell membranes), is crucial for their selective toxicity towards fungi, although polyenes can still interact with cholesterol, contributing to host toxicity fishersci.cametabolomicsworkbench.orgchem960.comwikipedia.org.
Despite this shared fundamental mechanism of pore formation and membrane disruption, nuances exist among polyene antibiotics. For example, while Amphotericin B and Nystatin are both recognized for their ability to induce oxidative stress and ROS generation as part of their fungicidal activity wikipedia.orgfrontiersin.orgwikipedia.org, specific detailed research findings on this compound's direct contribution to ROS generation are not as widely documented in the provided literature.
Mechanisms of Hachimycin Resistance
Hachimycin Efflux Pump Systems and Their Modulation
Efflux pumps are integral membrane proteins that actively transport a broad range of substrates, including antibiotics, out of microbial cells, thereby reducing the intracellular drug concentration below therapeutic levels nih.govmims.comfishersci.fi. This mechanism is a significant contributor to multidrug resistance (MDR) in various pathogens fishersci.fiontosight.ai.
Bacterial efflux pumps are categorized into several families, including the Resistance-Nodulation-Cell Division (RND) family, Major Facilitator Superfamily (MFS), and ATP-Binding Cassette (ABC) transporters nih.gov. Genes encoding these efflux pumps are widely distributed and can be chromosomally encoded or acquired via horizontal gene transfer, such as on plasmids and transposons fishersci.benih.govctdbase.org. For instance, in Gram-negative bacteria like Pseudomonas aeruginosa, MexAB-OprM, MexXY, MexCD-OprJ, and MexEF-OprN are well-characterized efflux pumps, with MexB playing a crucial role in drug transport scribd.com. Similarly, Acinetobacter baumannii exhibits efflux pump overexpression through AdeABC and AdeIJK systems, contributing to its intrinsic and acquired resistance nih.govfishersci.ie. In Escherichia coli, genes like acrA and acrB (part of the AcrAB-TolC system) are highly prevalent and associated with increased resistance to certain antibiotics ctdbase.orglipidmaps.orgnih.gov. While specific efflux pump genes directly conferring this compound resistance have not been extensively characterized in the provided literature, the general principles of efflux pump-mediated resistance apply to polyene macrolides. Overexpression of these pumps, often due to mutations in promoter regions or repressor genes, can lead to a significant decrease in intracellular antibiotic concentration and contribute to resistance mims.comnih.gov.
Given the critical role of efflux pumps in antimicrobial resistance, the development of Efflux Pump Inhibitors (EPIs) represents a promising strategy to restore the efficacy of existing antibiotics, including polyenes like this compound fishersci.fiontosight.aimims.com. EPIs can function through various mechanisms, such as disrupting the functional assembly of efflux pumps, blocking drug extrusion channels, or interfering with the energy source required for pump activity mims.com. For example, Phenylalanine-Arginine-β-Naphtylamide (PAβN) is a broad-spectrum EPI effective against various efflux pumps in Gram-negative bacteria, including MexAB-OprM and AcrAB-TolC wikipedia.org. Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) is another uncoupler that has been shown to decrease the Minimum Inhibitory Concentration (MIC) of antibiotics by inhibiting efflux pump activity scribd.com. Thioridazine has also demonstrated synergistic effects with antibiotics by inhibiting efflux pumps, for instance, in fluoroquinolone-resistant Enterococcus faecium nih.gov. Research in this area aims to identify novel EPIs, including natural products and synthetic molecules, to be used as adjuvants to combat efflux-mediated resistance and potentiate the activity of this compound and other antimicrobials fishersci.fiontosight.aimims.com.
The following table summarizes some common efflux pump genes and their associated bacterial species:
| Efflux Pump System | Associated Genes | Bacterial Species |
| AcrAB-TolC | acrA, acrB, tolC | Escherichia coli, Gram-negative bacteria ctdbase.orglipidmaps.orgnih.govwikipedia.org |
| MexAB-OprM | mexA, mexB, oprM | Pseudomonas aeruginosa scribd.comwikipedia.org |
| AdeABC | adeA, adeB, adeC | Acinetobacter baumannii fishersci.iewikipedia.org |
| AdeIJK | adeI, adeJ, adeK | Acinetobacter baumannii fishersci.ie |
| Tap (Rv1258c) | Rv1258c | Mycobacterium tuberculosis, Mycobacterium bovis BCG fishersci.befishersci.ca |
| EfmA | efmA | Enterococcus faecium nih.gov |
| EmeA | emeA | Enterococcus faecium nih.gov |
| EfrAB | efrA, efrB | Enterococcus faecium nih.gov |
Genetic and Molecular Characterization of Efflux Pump Genes Conferring this compound Resistance
Target Site Modifications and this compound Resistance
Microorganisms can develop resistance by altering the cellular target that the antibiotic binds to, thereby preventing effective drug interaction fishersci.canih.govwikidata.org.
This compound, as a polyene macrolide, is structurally related to macrolide antibiotics. Macrolides typically exert their effect by binding to the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis wikipedia.org. Resistance to ribosomal-targeting antibiotics can arise from mutations in ribosomal RNA (rRNA) or ribosomal proteins, or through enzymatic modifications of the ribosome fishersci.befishersci.camims.comresearchgate.net. For example, mutations in the 16S rRNA or ribosomal proteins (e.g., S5, S12) can confer resistance to aminoglycosides and spectinomycin (B156147) by disrupting their binding to the ribosome fishersci.camims.comwikipedia.orgmims.com. Enzymatic modifications, such as methylation of the 16S rRNA by ribosomal methyltransferases (RMTases), can also lead to broad-spectrum resistance to aminoglycosides fishersci.bemims.com. While specific ribosomal mutations or enzymatic modifications directly impacting this compound binding are not detailed in the provided search results, it is plausible that similar mechanisms could contribute to resistance against polyene macrolides, given their shared mode of action involving cellular machinery.
Polyene antifungals, including this compound, exert their primary antifungal effect by binding to ergosterol (B1671047), a crucial sterol in the fungal cell membrane wikipedia.orgmims.comfishersci.ca. This binding disrupts membrane integrity, leading to increased permeability and leakage of essential cellular components mims.comnih.gov. Therefore, alterations in the fungal membrane sterol composition are a well-established mechanism of resistance to polyene antifungals wikipedia.orgmims.com. Fungi can develop resistance by reducing the ergosterol content in their membranes or by substituting ergosterol with alternative sterols mims.com. Mutations or changes in the expression of genes involved in the ergosterol biosynthesis pathway, such as ERG11 (encoding lanosterol (B1674476) 14α-demethylase), ERG3 (encoding sterol desaturase), and ERG25, can lead to altered sterol profiles that reduce the affinity of polyenes for the fungal membrane wikipedia.orgmims.comfda.govfishersci.ca. For instance, dysfunction of the ERG251 gene in Candida albicans has been shown to result in the accumulation of non-toxic alternative sterols, promoting survival in the presence of azole drugs, which also target ergosterol biosynthesis fda.gov. This altered sterol composition can influence the biophysical properties of the plasma membrane, impacting drug uptake and efflux wikipedia.orgfishersci.ca.
The following table outlines key ergosterol biosynthesis genes and their impact on antifungal resistance:
| Gene | Function (General) | Impact on Antifungal Resistance (Examples) |
| ERG11 | Lanosterol 14α-demethylase | Overexpression or mutation leads to azole resistance mims.comfda.gov |
| ERG3 | Sterol desaturase | Mutations can lead to fluconazole (B54011) resistance and accumulation of toxic sterols mims.com |
| ERG25 | C-4 sterol methyl oxidase | Dysfunction leads to accumulation of non-toxic alternative sterols, promoting azole tolerance mims.comfda.gov |
| ERG6 | C-24 sterol methyltransferase | Elevated transcript levels observed in polyene-resistant Candida lusitaniae mims.com |
Ribosomal Mutations and Enzymatic Modifications Impacting this compound Binding
Enzymatic Inactivation and Biotransformation Pathways of this compound
Enzymatic inactivation involves microbial enzymes chemically modifying or degrading the antibiotic, rendering it ineffective nih.govwikipedia.org. This is a common mechanism across various antibiotic classes. For instance, beta-lactamases hydrolyze the beta-lactam ring of penicillin, and aminoglycoside-modifying enzymes (AMEs) chemically alter aminoglycosides by transferring functional groups like acetyl, adenyl, or phosphoryl groups, preventing their binding to ribosomal targets wikidata.orgwikipedia.orgnih.govguidetopharmacology.org. Chloramphenicol (B1208) is inactivated by chloramphenicol acetyltransferase (CAT) enzymes through acetylation of its hydroxyl group wikipedia.org.
Biotransformation pathways, generally categorized into Phase I and Phase II reactions, are metabolic processes that alter the chemical structures of compounds, primarily for excretion fishersci.casuprabank.orguni.lu. Phase I reactions (e.g., oxidation, reduction, hydrolysis) typically introduce or expose polar functional groups, often catalyzed by cytochrome P450 enzymes fishersci.ca. Phase II reactions involve the conjugation of these functionalized compounds with endogenous hydrophilic groups (e.g., glucuronidation, sulfonation, acetylation, methylation, amino acid conjugation), leading to more water-soluble and inactive metabolites fishersci.casuprabank.orgnih.gov. While these general biotransformation pathways are well-understood for many xenobiotics and drugs, specific enzymatic inactivation or biotransformation pathways identified solely for this compound were not found in the provided research. However, given this compound's nature as a complex organic molecule, it is conceivable that microorganisms could evolve or possess enzymes capable of modifying its structure, similar to other macrolides or polyenes, leading to its inactivation.
Biofilm-Associated this compound Resistance Mechanisms
Microbial biofilms represent a significant challenge in the context of antimicrobial resistance, as bacteria within these structured communities exhibit dramatically increased resistance compared to their planktonic counterparts nih.gov. Biofilms are aggregates of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which provides a protective barrier nih.govnih.gov.
Several mechanisms contribute to biofilm-associated this compound resistance:
Restricted Penetration: The EPS matrix of a biofilm acts as a physical barrier, impeding the diffusion and penetration of antimicrobial agents, including polyene macrolides like this compound, into the deeper layers of the biofilm nih.govnih.gov. This restricted access means that only a fraction of the administered this compound may reach the target cells within the biofilm, leading to sub-inhibitory concentrations and reduced efficacy nih.gov. The negatively charged exopolysaccharide can be particularly effective in protecting cells from positively charged antibiotics by restricting their permeation, possibly through binding nih.gov.
Altered Microenvironment: The heterogeneous nature of biofilms creates diverse microenvironments, including areas with nutrient gradients and altered metabolic states nih.gov. These conditions can lead to slower growth rates for some bacterial populations within the biofilm, rendering them less susceptible to antibiotics that primarily target actively dividing cells nih.gov.
Persister Cells: Biofilms are known to harbor a subpopulation of "persister" cells, which are dormant or slow-growing variants that are highly tolerant to antibiotics, rather than being genetically resistant nih.gov. These persister cells can survive antimicrobial treatment and subsequently repopulate the biofilm once the antibiotic pressure is removed, leading to recurrent infections nih.gov. The exopolysaccharide matrix can protect these persister cells from host defenses nih.gov.
Enzymatic Inactivation: Some biofilms may release enzyme-like substances that can transform certain antimicrobial drugs into non-toxic materials, rendering them ineffective against the biofilm organisms nih.gov.
Horizontal Gene Transfer and Dissemination of this compound Resistance Determinants
Horizontal gene transfer (HGT) is a critical mechanism by which bacteria acquire and disseminate antibiotic resistance genes (ARGs), significantly contributing to the rapid spread of resistance, including to compounds like this compound reactgroup.orgscienceopen.comnih.govbioguardlabs.com. HGT allows bacteria to share genetic material, even between different species, fostering the emergence of multidrug-resistant strains reactgroup.orgscienceopen.comfrontiersin.org.
The primary mechanisms of HGT include:
Conjugation: This is often considered the most important and effective way for the spread of multidrug resistance scienceopen.com. During conjugation, genetic material, typically in the form of plasmids carrying ARGs, is transferred directly from one bacterial cell to another through a pilus reactgroup.orgscienceopen.comnih.gov. Conjugative plasmids can have a wide host range, enabling the transfer of ARGs across different genera, orders, and even phyla of bacteria scienceopen.com.
Transduction: In this process, bacteriophages (viruses that infect bacteria) act as vectors, picking up bacterial DNA, including ARGs, during infection and then transferring it to a new bacterial host upon subsequent infection reactgroup.orgnih.gov. If the transferred genes are incorporated into the recipient bacterium's DNA, they can confer resistance reactgroup.org.
Transformation: Some bacteria have the ability to take up "naked" DNA fragments, including ARGs, directly from their environment reactgroup.orgnih.gov. This extracellular DNA can originate from lysed bacterial cells nih.gov. If the acquired DNA contains resistance determinants, the recipient bacterium can become resistant reactgroup.org.
The dissemination of this compound resistance determinants through HGT can lead to the concentration of multiple ARGs within the same cell, contributing to the development of "superbugs" that are resistant to a broad spectrum of antibiotics nih.govfrontiersin.org. This process is accelerated by increasing selective pressure from widespread antibiotic use bioguardlabs.com.
Structure Activity Relationships and Chemical Modification of Hachimycin
Elucidation of Hachimycin Structure-Activity Relationships (SAR)
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to understand how modifications to a molecule's chemical structure influence its biological activity. nih.gov For polyene macrolide antibiotics like this compound, the SAR is generally understood to be closely tied to their amphiphilic properties, which facilitate interaction with fungal cell membranes. nih.gov
The antimicrobial potency of polyene macrolides, including this compound, is broadly correlated with their distinct structural features. The conjugated polyene chain is crucial for the lipophilic character, enabling interaction with ergosterol (B1671047) in fungal cell membranes. nih.gov Conversely, the multiple hydroxyl groups contribute to the hydrophilic nature, influencing solubility and potentially mediating interactions with aqueous environments or specific binding sites. nih.gov This amphiphilic balance is considered essential for their mechanism of action, which typically involves disrupting membrane integrity. nih.gov However, specific, detailed research findings that systematically correlate precise structural modifications of this compound itself with quantitative changes in its antimicrobial potency are not extensively documented in the provided literature. Studies often group this compound with other polyene macrolides, inferring general SAR principles applicable to the class rather than providing specific data for this compound derivatives. nih.govwikidoc.org
A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. wikidoc.org While the concept of pharmacophores is central to understanding drug action wikidoc.orgmetabolomicsworkbench.org, specific, detailed identification of the precise key pharmacophores or unique structural motifs that exclusively dictate this compound's activity through dedicated SAR studies is not widely detailed in the available information. Based on its classification as a polyene macrolide, the conjugated polyene system and the array of hydroxyl groups are considered fundamental structural motifs contributing to its antifungal activity due to their role in membrane interaction. nih.gov Further specific motifs that might enhance selectivity or potency for this compound beyond these general polyene characteristics are not explicitly described.
Correlation of this compound Structural Features with Antimicrobial Potency
Synthetic Strategies for this compound Analogues and Derivatives
The synthesis of complex natural products like this compound, a large macrolide, can involve intricate chemical and potentially enzymatic pathways. Synthetic strategies for creating analogues and derivatives often aim to modify specific parts of the molecule to alter its properties.
Chemoenzymatic synthesis combines chemical reactions with enzymatic transformations, offering a powerful route for the synthesis and diversification of complex molecules, particularly those with numerous chiral centers or intricate structures like polyketides. While polyketide synthases (PKSs) are known to be responsible for the biosynthesis of the polyketide backbones of macrolide antibiotics, specific chemoenzymatic synthesis approaches for this compound or its direct structural diversification are not detailed in the provided search results. Research in this area is often focused on other complex natural products, demonstrating the potential of such methods for generating structural diversity.
Total synthesis involves constructing a complex molecule from simpler precursors, while semi-synthesis utilizes natural compounds as starting materials for chemical modification to produce novel derivatives. These routes are critical for accessing analogues that may not be readily available through fermentation or direct extraction. While total and semi-synthetic strategies have been successfully applied to various complex natural products and antibiotics, specific detailed descriptions of total synthesis or semi-synthetic routes developed exclusively for this compound or its direct analogues are not provided in the current literature. The complexity of polyene macrolides often makes their total synthesis a significant challenge.
Chemoenzymatic Synthesis Approaches for this compound Structural Diversification
Rational Design and Evaluation of Novel this compound Derivatives with Improved Efficacy or Spectrum
Rational drug design involves using structural and mechanistic information to guide the synthesis of new compounds with desired properties, such as improved efficacy or a broader antimicrobial spectrum. This approach is a cornerstone of modern drug discovery, aiming to overcome limitations like resistance development or narrow spectrum of activity. While rational design principles are widely applied in the development of novel antimicrobial agents across various classes, specific instances detailing the rational design and subsequent evaluation of novel this compound derivatives for improved efficacy or an expanded antimicrobial spectrum are not detailed in the provided search results. Research efforts in this area for this compound may be limited or not widely published in the accessible literature.
Application of Computational Chemistry and Molecular Modeling in this compound Structural Studies
Computational chemistry and molecular modeling techniques play a crucial role in elucidating the intricate structural properties and conformational dynamics of complex natural products like this compound, a polyene macrolide antibiotic. These methods provide atomic-level insights that complement experimental data, enabling a deeper understanding of molecular behavior and interactions sathyabama.ac.inijpcbs.compitt.edu. For compounds such as this compound, which possess a large macrocyclic ring and numerous stereocenters, computational approaches are invaluable for exploring their conformational landscape and understanding how their three-dimensional structure influences their physicochemical characteristics ijpcbs.comnih.gov.
Key computational methodologies applied to the structural investigation of polyene macrolides, and thus directly relevant to this compound, include:
Molecular Dynamics (MD) Simulations: MD simulations track the time-dependent motion of atoms and molecules by numerically solving Newton's equations of motion, providing dynamic structural and energetic information ijpcbs.combioscipublisher.com. For polyene macrolides, MD simulations are instrumental in studying their conformational flexibility in solution and their interactions with biological membranes, which are critical for their mechanism of action nih.govfrontierspartnerships.orgmdpi.com. These simulations can reveal how the macrolactone ring and its substituents adopt various orientations and how these conformations might change upon interaction with different environments nih.gov.
Molecular Mechanics (MM) Methods: MM methods utilize empirical force fields to describe the potential energy surface of molecules, allowing for the efficient study of molecular structures, conformations, and energy landscapes, particularly for larger molecules ijpcbs.com. These methods are often used for initial conformational searches or as part of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches to balance accuracy and computational cost for complex systems bioscipublisher.com.
Conformational Analysis: This involves identifying and characterizing the various stable three-dimensional arrangements (conformers) that a molecule can adopt ijpcbs.com. For macrolides, studies have shown that they can exist in distinct conformations, such as "folded-out" and "folded-in" forms, with their prevalence influenced by factors like solvent polarity nih.gov. Computational conformational analysis can map the energy landscape of this compound, identifying its most stable conformers and the energy barriers between them.
The table below summarizes the key computational chemistry and molecular modeling methods and their applications in the structural studies of polyene macrolides, which are directly applicable to this compound.
Table 1: Computational Methods for Polyene Macrolide Structural Studies
| Computational Method | Primary Application in Structural Studies | Key Structural Insights Provided |
| Molecular Dynamics (MD) Simulations | Conformational flexibility in solution, membrane interactions, dynamic behavior ijpcbs.comnih.govfrontierspartnerships.orgmdpi.com | Identification of stable and transient conformers; understanding of membrane pore formation and stability; dynamic interplay of functional groups frontierspartnerships.orgmdpi.com |
| Quantum Chemistry (QM) Methods | Electronic structure, precise molecular properties, energy calculations ijpcbs.combioscipublisher.comwikipedia.orgnih.govresearchgate.net | Accurate bond lengths and angles; electronic distribution (e.g., charge density); conformational energies; stability of specific structural motifs nih.gov |
| Molecular Mechanics (MM) Methods | Conformational analysis, energy minimization, exploration of potential energy surfaces ijpcbs.com | Identification of low-energy conformers; mapping of conformational landscapes; rapid screening of structural possibilities ijpcbs.com |
| Conformational Analysis | Characterization of stable 3D shapes and their interconversion ijpcbs.comnih.govfrontierspartnerships.org | Determination of preferred "folded-out" or "folded-in" states; identification of restricted rotations; understanding of flexibility nih.govfrontierspartnerships.org |
Preclinical Efficacy Studies of Hachimycin
In Vitro Antimicrobial Spectrum and Potency of Hachimycin
The in vitro antimicrobial spectrum defines the range of microorganisms against which a compound exhibits inhibitory or cidal activity, typically quantified by Minimum Inhibitory Concentration (MIC) values. googleapis.com
Table 1: Hypothetical In Vitro Antifungal Activity of this compound (Illustrative Structure)
| Fungal Pathogen (Species) | MIC Range (µg/mL) | Notes |
|---|---|---|
| Candida albicans | Data Not Reported | Specific quantitative data for this compound are not readily available in accessible literature. |
| Candida glabrata | Data Not Reported | |
| Aspergillus fumigatus | Data Not Reported |
While this compound is primarily recognized for its antifungal and antiprotozoal properties, some polyene antibiotics can exhibit activity against certain bacteria. However, there is no specific information in the reviewed literature detailing this compound's antibacterial activity or MIC values against bacterial pathogens.
Activity against Fungal Pathogens: Yeasts and Molds
In Vitro Synergy and Combination Studies of this compound with Other Antimicrobial Agents
Combination therapy with antimicrobial agents is often explored to enhance efficacy, broaden the spectrum of activity, prevent resistance development, or reduce toxicity. wikidoc.orgresearchgate.netplos.org this compound has been mentioned in the context of synergy studies with other antimicrobial agents. googleapis.comnih.gov However, specific detailed findings or data tables outlining synergistic effects of this compound when combined with other antifungal or antibacterial agents are not explicitly reported in the provided search results. Such studies typically involve methodologies like checkerboard assays to determine fractional inhibitory concentration indices (FICIs). plos.orgnih.gov
Table 2: Hypothetical In Vitro Synergy of this compound with Other Agents (Illustrative Structure)
| Combination (this compound + Agent) | Fungal/Bacterial Pathogen | Interaction (Synergistic/Additive/Antagonistic) | Notes |
|---|---|---|---|
| This compound + [Agent X] | Data Not Reported | Data Not Reported | Specific quantitative synergy data for this compound are not readily available in accessible literature. |
In Vivo Preclinical Efficacy in Animal Models of Infection
Animal models are indispensable tools in preclinical drug development, providing insights into the efficacy of compounds in a living system, mimicking human disease states, and allowing for the assessment of drug distribution and activity at the site of infection. cureraredisease.orgresearchgate.netchembase.cnwikidoc.org Common models include systemic and localized infection models, often utilizing immunocompromised hosts to simulate conditions in vulnerable patient populations. cureraredisease.orgchembase.cndrugbank.com
Systemic fungal infection models, such as murine models of candidiasis, are widely used to evaluate the efficacy of antifungal agents against disseminated infections affecting internal organs. chembase.cndrugbank.com Despite this compound's classification as a systemic antimycotic, specific in vivo efficacy data, including survival rates, fungal burden reduction in organs, or other quantitative outcomes from systemic fungal infection models (e.g., invasive candidiasis, aspergillosis, or cryptococcosis) involving this compound, are not detailed in the available literature.
Localized fungal infection models focus on specific sites of infection, such as pulmonary, ocular, or superficial mycoses. cureraredisease.org While this compound has been historically used for gynecological infections, suggesting topical or localized applications wikipedia.org, concrete preclinical in vivo efficacy data from localized fungal infection models (e.g., dermatophytosis, vaginal candidiasis) are not explicitly reported in the provided search results.
Exploratory Studies of this compound Efficacy in Non-Fungal Pathogen Models (e.g., Leishmania)
This compound, a polyene macrolide antibiotic, is recognized for its broad spectrum of activity, encompassing antifungal and antiprotozoal properties wikipedia.org. While extensively studied for its antifungal applications and historical use in gynecological infections, exploratory research has also investigated its potential efficacy against various non-fungal pathogens, particularly protozoan parasites.
One notable area of investigation has been this compound's effect on Trypanosoma cruzi, the causative agent of Chagas disease. A study published in 1990 by Takada S. et al. reported a therapeutic effect of this compound in mice infected with Trypanosoma cruzi core.ac.uk. This finding suggests that this compound possesses antiparasitic capabilities beyond its established antifungal and general antiprotozoal classifications.
Furthermore, this compound has been mentioned in patent literature in the context of treating inflammation of the cornea associated with infections by various parasites, including Leishmania brasillensis, Onchocerca volvulus, and Trypanosoma sp. google.comgoogle.com. Although these mentions primarily highlight this compound as a potential additional agent within broader therapeutic strategies, they underscore its recognized activity against protozoan species. While other polyene antibiotics, such as Amphotericin B, have established roles as second-line treatments for leishmaniasis by targeting parasite ergosterol (B1671047) mdpi.com, specific detailed research findings regarding this compound's direct efficacy or mechanism against Leishmania species in preclinical models were not extensively detailed in the available literature.
Advanced Analytical Methodologies for Hachimycin Research
Chromatographic Techniques for Hachimycin Quantification and Purity Assessment
Chromatographic methods are fundamental for separating and quantifying this compound from complex matrices, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) has been extensively utilized for the rapid and efficient separation and characterization of aromatic heptaene macrolide antibiotics, including this compound. This technique is particularly valuable for differentiating this compound from other structurally related polyene macrolide antibiotics such as candicidin (B1668254) and hamycin. nih.goviiab.me
Early research detailed specific HPLC procedures for these compounds. For instance, a method employed a µBondapak C18 column with a 350 nm phosphor converted ultraviolet detector. The optimal resolution of various aromatic heptaene macrolide preparations was achieved using solvent systems comprising mixtures of acetonitrile (B52724) and a 0.05 M aqueous sodium citrate (B86180) buffer, adjusted to pH 5.3.
Method development in HPLC for this compound involves optimizing parameters such as column chemistry, mobile phase composition, flow rate, and detection wavelength to achieve adequate separation and sensitivity. Once developed, these methods undergo rigorous validation, typically adhering to guidelines from regulatory bodies like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Key validation parameters include:
Linearity: Demonstrating a proportional relationship between the analyte concentration and the detector response over a specified range.
Precision: Assessing the reproducibility of results under the same operating conditions (repeatability) and over a longer period (intermediate precision).
Accuracy: Determining the closeness of measured values to the true values, often expressed as percentage recovery.
Sensitivity: Establishing the detection limit (LOD) and quantification limit (LOQ), which represent the lowest concentrations that can be reliably detected and quantified, respectively.
Specificity: Ensuring that the method can accurately measure the analyte in the presence of other components like impurities, degradation products, or excipients.
Robustness: Evaluating the method's capacity to remain unaffected by small, deliberate variations in method parameters.
While HPLC is preferred for routine quantification and purity assessment of this compound due to its high efficiency, other chromatographic techniques also find applications in its analysis.
Gas Chromatography (GC), particularly pyrolysis-gas chromatography, has been employed in the study of polyene antifungal antibiotics, including trichomycin (this compound). This approach can be useful for analyzing volatile degradation products or specific moieties after chemical modification. GC-Mass Spectrometry (GC-MS) can further be used for profiling volatile organic metabolites associated with the compound.
Thin-Layer Chromatography (TLC) serves as a less expensive and simpler chromatographic procedure, often utilized for preliminary screening, qualitative analysis, and purity assessment of pharmaceutical substances. TLC has been mentioned in the context of purifying crude products and in the initial separation steps of polyene antifungal antibiotics. Its advantages include low cost, minimal sample clean-up, and high sample loading capacity, making it suitable for rapid initial evaluations.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for this compound
Spectroscopic and Spectrometric Approaches for this compound Characterization
Spectroscopic and spectrometric techniques provide invaluable insights into the structural features and chemical identity of this compound.
Mass Spectrometry (MS) is a pivotal technique for the analysis of molecular structures, particularly for complex natural products like this compound. High-resolution MS (HRMS) enables the precise measurement of molecular weights of intact molecular ions, allowing for confident assignment of molecular formulas. This is critical for confirming the elemental composition of this compound and its potential derivatives.
The application of tandem mass spectrometry (MS/MS or MSn) further enhances structural characterization. By fragmenting intact molecular ions or protonated/deprotonated molecules into key fragment ions, MS/MS provides detailed information about the connectivity and arrangement of atoms within the molecule. This fragmentation pattern can be used to elucidate the complex macrolide and heptaene moieties of this compound.
When coupled with liquid chromatography (LC-MS), mass spectrometry becomes an even more powerful platform for the separation, detection, identification, and structural elucidation of this compound and its metabolites in complex biological or fermentation matrices. This hyphenated technique is essential for metabolite profiling studies, which aim to identify and characterize the breakdown products of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for obtaining detailed structural information about this compound. It provides atomic-level insights into molecular identity, structure, and behavior. For complex molecules like polyene macrolides, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are routinely employed.
1D NMR spectra (e.g., ¹H NMR, ¹³C NMR) provide information on the chemical environment of individual nuclei, revealing the presence of different functional groups and the number of protons or carbons in distinct environments. 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), provide crucial information about through-bond and through-space correlations between nuclei. These correlations are vital for establishing the connectivity of atoms and determining the stereochemistry of complex natural products like this compound, especially given its numerous chiral centers and polyene system.
Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopies are foundational techniques for the characterization of this compound.
This compound, being a heptaene macrolide, contains a conjugated polyene system, which acts as a chromophore. This structural feature leads to characteristic absorption in the UV-Visible region of the electromagnetic spectrum. UV-Vis spectrophotometry is widely used for the identification and quantitative determination of this compound. The absorption maxima (λmax) for aromatic heptaene macrolides, including this compound, are typically observed at specific wavelengths, as detailed in the following table:
Table 1: Characteristic UV-Visible Absorption Maxima for Aromatic Heptaene Macrolides (e.g., this compound)
| Solvent | λmax (nm) |
| DMF | 253, 346, 363, 383, 407 |
Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in the this compound molecule. By analyzing the absorption bands corresponding to specific vibrational modes (e.g., C=O stretching, O-H stretching, C-H bending, C=C stretching from the polyene), researchers can confirm the presence of key structural features and assess the purity of the compound.
Emerging Research Directions and Novel Applications of Hachimycin
Hachimycin in Antiviral Research: Molecular Docking and Mechanistic Hypotheses (e.g., COVID-19 main protease interactions)
Molecular docking studies have become a pivotal computational method for identifying potential antiviral agents by simulating the binding interactions between a compound and a viral target protein, such as the SARS-CoV-2 main protease (Mpro). The Mpro is a crucial enzyme for viral replication and transcription, making it an attractive target for therapeutic intervention against COVID-19. archivesofmedicalscience.comnih.govresearchgate.net
While extensive molecular docking studies have been conducted on various compounds, including statins, known antivirals (e.g., nelfinavir (B1663628), lopinavir (B192967), favipiravir), and natural products, to assess their inhibitory potential against COVID-19 Mpro, direct research specifically investigating this compound's interactions with SARS-CoV-2 Mpro via molecular docking has not been explicitly reported in the current literature. archivesofmedicalscience.comnih.govresearchgate.netbiorxiv.orgpreprints.org Studies have shown that compounds like nelfinavir and lopinavir exhibit strong binding affinities to the COVID-19 Mpro, with binding energies of -10.72 kcal/mol and -9.41 kcal/mol, respectively, suggesting their potential as inhibitors. preprints.org Other compounds, such as certain natural polyphenols, have also demonstrated favorable binding energies in in silico analyses against Mpro. researchgate.netpreprints.org The absence of direct molecular docking studies for this compound against COVID-19 Mpro indicates an unexplored area for future antiviral research, given its polyene macrolide structure and known anti-infective properties.
Investigating this compound for Non-Antimicrobial Biological Activities beyond Primary Indications
Beyond its established antifungal and antiprotozoal actions, this compound has shown promise in exhibiting non-antimicrobial biological activities. Notably, research has investigated its effects on corneal graft rejection. Studies using rat models of penetrating keratoplasty have explored this compound's potential to inhibit rejection responses. wikidoc.orgwikipedia.org
Findings from these studies suggest that this compound may contribute to the reduction of corneal edema, improvement of corneal transparency, and inhibition of neovascularization following corneal transplantation. wikidoc.orgwikipedia.org These effects indicate a potential immunomodulatory or anti-inflammatory capacity, which is a recognized characteristic of some macrolide antibiotics. antibodysociety.orgnih.gov The ability of this compound to influence these complex biological processes, distinct from its direct antimicrobial action, highlights a significant area for further exploration into its broader pharmacological profile.
This compound as a Biochemical Tool in Cellular and Molecular Biology Research
While this compound's primary applications lie in its therapeutic antimicrobial properties, its role as a direct biochemical tool in cellular and molecular biology research, in the sense of a specific probe or inhibitor for detailed cellular processes, is not extensively documented in the current literature. However, its properties as a polyene macrolide antibiotic mean it interacts with biological membranes, primarily by binding to sterols, which can disrupt membrane integrity and function. This fundamental mechanism of action, while underpinning its antifungal activity, could theoretically be leveraged in research to study membrane dynamics or sterol-dependent cellular processes.
In broader research contexts, this compound has been mentioned in studies employing chemometric methods to investigate interactions between antifungal drugs and food. mdpi.com In such analyses, this compound, alongside other antifungal antibiotics like amphotericin B and nystatin (B1677061), has been a subject of study to understand how dietary interventions impact pharmacokinetic parameters. mdpi.com This positions this compound as a compound whose properties are analyzed within research frameworks, contributing to the understanding of drug-food interactions, even if it is not a "tool" used to directly manipulate cellular functions in typical in vitro or in vivo cellular biology experiments.
Future Perspectives in this compound Research and Development
The emerging research on this compound points towards several promising future perspectives. The observed effects on corneal graft rejection suggest a potential for this compound to be investigated further for its immunomodulatory and anti-inflammatory properties. This could lead to its application in other inflammatory conditions or in transplantation medicine, moving beyond its traditional anti-infective scope.
Given the ongoing global need for novel antiviral agents, particularly against emerging viral threats, the exploration of this compound's direct antiviral activity, including molecular docking studies against key viral proteases like SARS-CoV-2 Mpro, represents a significant future research direction. While not yet reported, such studies could uncover new inhibitory mechanisms or lead to the development of derivatives with enhanced antiviral profiles.
Furthermore, a deeper understanding of this compound's interactions at the cellular and molecular level, particularly its membrane-disrupting properties, could lead to its repurposing or modification as a research tool. This could involve developing this compound derivatives as probes to study specific membrane components, sterol biosynthesis pathways, or cellular transport mechanisms. The continued application of advanced analytical techniques, such as chemometric methods, will also be crucial in elucidating its complex interactions with biological systems and other compounds, paving the way for optimized formulations and expanded therapeutic applications.
Q & A
What are the key physicochemical properties of Hachimycin that influence its experimental handling and stability in research settings?
Level : Basic
Answer : this compound’s light sensitivity and pH-dependent instability (e.g., rapid degradation at pH2 within 5 minutes) necessitate strict environmental controls during experiments. Researchers should store it in light-protected containers, use freshly prepared solutions in alkaline buffers (pH >7), and limit exposure to acidic conditions. Solubility in pyridine or alkaline-alcohol solutions can facilitate formulation, but purity must be verified via HPLC or spectroscopic methods for reproducible results .
How can researchers design experiments to account for this compound’s instability in aqueous solutions?
Level : Basic
Answer : Experimental protocols should include:
- Short incubation times (<5 minutes for pH-sensitive assays).
- Buffered solutions (e.g., Tris-HCl or phosphate buffers at pH 7–9).
- Light-protected equipment (amber glassware, darkroom conditions).
- Real-time stability monitoring via UV-Vis spectroscopy to track degradation kinetics. Document these conditions explicitly in the methods section to enable replication .
What methodological frameworks are recommended for formulating research questions on this compound’s mechanism of action compared to other polyene antibiotics?
Level : Advanced
Answer : Use the PICO framework (Population: fungal strains; Intervention: this compound; Comparison: amphotericin B; Outcome: membrane disruption efficacy) to structure hypotheses. The FINER criteria (Feasible, Novel, Ethical, Relevant) ensure questions address gaps, such as this compound’s superior activity against protozoans compared to other polyenes. Reference mechanistic studies using ergosterol-binding assays and electron microscopy to validate hypotheses .
How should researchers address contradictions in reported efficacy data of this compound across different fungal strains?
Level : Advanced
Answer : Conduct systematic data triangulation :
- Replicate experiments under standardized conditions (e.g., CLSI guidelines).
- Compare results across multiple strains using dose-response curves and statistical tests (e.g., ANOVA with post-hoc analysis).
- Apply principal contradiction analysis to identify if variability stems from methodological differences (e.g., incubation time) or intrinsic strain resistance .
What are the best practices for ensuring reproducibility when documenting this compound-based experiments in preclinical studies?
Level : Basic
Answer : Follow NIH preclinical guidelines :
- Detail storage conditions, solvent preparation, and equipment calibration.
- Provide raw data (e.g., MIC values, spectroscopy scans) in supplementary files.
- Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in repositories like Zenodo with metadata on experimental variables .
What statistical considerations are critical when analyzing dose-response relationships in this compound antifungal assays?
Level : Advanced
Answer :
- Power analysis to determine sample size (e.g., G*Power software).
- Non-linear regression models (e.g., Hill equation) to estimate EC50 values.
- Account for heteroscedasticity using weighted least squares. Report confidence intervals and p-values for slope parameters to validate potency claims .
How can interdisciplinary approaches enhance the development of this compound derivatives with improved pharmacokinetic profiles?
Level : Advanced
Answer : Integrate:
- Structural biology (molecular docking to modify polyene macrolide rings).
- Pharmacology (PK/PD modeling to optimize dosing intervals).
- Synthetic chemistry (acylation to enhance solubility). Collaborative workflows should align with ICH guidelines for preclinical validation .
What criteria should guide the selection of in vitro models for evaluating this compound’s efficacy against emerging fungal pathogens?
Level : Basic
Answer : Prioritize models that:
- Mimic human infection sites (e.g., lung epithelial cells for pulmonary fungi).
- Use CLSI/EUCAST-standardized media (RPMI-1640 with MOPS buffer).
- Include control strains with known susceptibility profiles for benchmarking .
How do variations in experimental protocols impact the interpretation of this compound’s minimum inhibitory concentration (MIC) values?
Level : Advanced
Answer : Variables like incubation temperature (28°C vs. 37°C) and agar composition alter MIC results. Standardize protocols using:
- Broth microdilution (CLSI M27 guideline).
- Quality control strains (Candida krusei ATCC 6258).
- Report inter-lab variability using coefficient of variation (CV) metrics .
What strategies are effective for integrating this compound into combination therapy research while maintaining methodological rigor?
Level : Advanced
Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
